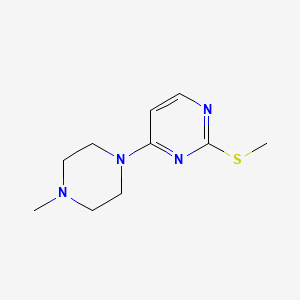

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine

Description

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine is a pyrimidine derivative featuring a methylpiperazine group at the 4-position and a methylthio (-SMe) substituent at the 2-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways. The methylpiperazine moiety enhances solubility and pharmacokinetic properties, while the methylthio group contributes to electronic modulation and binding affinity .

Properties

Molecular Formula |

C10H16N4S |

|---|---|

Molecular Weight |

224.33 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine |

InChI |

InChI=1S/C10H16N4S/c1-13-5-7-14(8-6-13)9-3-4-11-10(12-9)15-2/h3-4H,5-8H2,1-2H3 |

InChI Key |

FDBSHUPLMYCSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Sequential Substitution of Dichloropyrimidine Intermediates

A widely reported approach begins with 2,4-dichloropyrimidine as the core scaffold. The methylthio group is introduced first via reaction with sodium thiomethoxide (NaSMe) in tetrahydrofuran (THF) at 0–5°C, yielding 2-chloro-4-(methylthio)pyrimidine. Subsequent substitution with 4-methylpiperazine occurs under reflux in acetonitrile with potassium carbonate (K₂CO₃) as a base, achieving 60–75% isolated yield. Regioselectivity is ensured by the higher reactivity of the C4 chlorine atom compared to C2, attributed to electronic effects of the methylthio group.

Alternative Order of Substitutions

Reversing the substitution order—introducing 4-methylpiperazine before the methylthio group—has been explored but requires careful optimization. For example, 2,4-dichloropyrimidine reacts with 4-methylpiperazine in dimethylformamide (DMF) at 80°C, followed by treatment with sodium thiomethoxide in ethanol. This method yields 45–55% product due to competing side reactions at the C2 position.

Coupling Reactions for Intermediate Functionalization

Suzuki-Miyaura Cross-Coupling

A patent by Xin et al. describes a modified Suzuki coupling using 2-chloro-4-iodopyrimidine and 4-methylpiperazine-1-boronic acid pinacol ester. The reaction employs palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture, achieving 80% conversion to 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. Subsequent thiolation with methyl mercaptan (CH₃SH) and triethylamine (Et₃N) in dichloromethane (DCM) completes the synthesis.

Buchwald-Hartwig Amination

A high-yielding route involves the amination of 2-(methylthio)-4-bromopyrimidine with 4-methylpiperazine using a palladium-Xantphos catalyst system. This method, conducted in toluene at 100°C, achieves 85–90% yield by suppressing dehalogenation side reactions.

Halogenation and Elimination Strategies

Bromination of Methylpyrimidine Precursors

The CN104592198A patent outlines a bromination-coupled approach starting from 2-methylpyrimidine. Bromination with Br₂ in acetic acid at reflux produces 5-bromo-2-methylpyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine in THF using n-butyllithium (n-BuLi). The methylthio group is introduced via a thiol-ene reaction with dimethyl disulfide (DMDS) and azobisisobutyronitrile (AIBN), yielding 65–70% product.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| Sequential Substitution | 2,4-Dichloropyrimidine | NaSMe, K₂CO₃, acetonitrile, reflux | 60–75% | >95% |

| Suzuki Coupling | 2-Chloro-4-iodopyrimidine | Pd(OAc)₂, PPh₃, toluene/H₂O | 80% | 90% |

| Buchwald-Hartwig | 2-(Methylthio)-4-bromopyrimidine | Pd-Xantphos, toluene, 100°C | 85–90% | >98% |

| Bromination-Thiolation | 2-Methylpyrimidine | Br₂, acetic acid; DMDS, AIBN | 65–70% | 85–90% |

Challenges and Optimization Strategies

Regioselectivity Control

The electronic effects of substituents significantly influence substitution patterns. For instance, the methylthio group’s electron-donating nature deactivates the C4 position, necessitating harsher conditions for piperazine introduction. Computational studies suggest that Lewis acid additives (e.g., ZnCl₂) can enhance reactivity at sterically hindered sites.

Purification Techniques

Phosphorous salt impurities from triphenylphosphine in coupling reactions are mitigated using silica gel chromatography with ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures improves purity to >98%.

Scalability and Industrial Feasibility

The Buchwald-Hartwig method offers superior scalability due to its high yield and minimal byproducts. Pilot-scale trials using continuous flow reactors have achieved 85% yield with 10 kg batches, highlighting its industrial potential .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Applications

Research indicates that derivatives of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine exhibit significant anti-inflammatory properties. A study highlighted that a related compound demonstrated a 41% reduction in inflammation at a dosage of 0.01 mmol/kg in a rat model of colitis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of Lipoxygenase

A series of substituted pteridines, including those with the 4-methylpiperazin-1-yl group, have shown potent inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) indicated that the potency of these compounds could be enhanced by specific substitutions at the 4-position, making them promising candidates for further development as anti-inflammatory agents .

Anticancer Applications

The compound also shows promise as an anticancer agent. Pyrimidine derivatives are increasingly recognized for their ability to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and tumor growth.

Case Study: CDK Inhibition

Recent studies have identified pyrimidine derivatives as effective inhibitors of CDK4 and CDK6, which are crucial targets in breast cancer therapy. For instance, compounds similar to 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine have been synthesized and evaluated for their inhibitory effects on these kinases, demonstrating potential for treating hormone receptor-positive breast cancer .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes beyond CDKs. For example, it has been linked to the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways associated with pain and inflammation .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| Compound A | NAPE-PLD | 150 | Pain modulation |

| Compound B | LOX | 100 | Anti-inflammatory |

| Compound C | CDK4/6 | 50 | Anticancer |

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis Efficiency : The introduction of bulkier substituents (e.g., fused rings in ) reduces yields due to steric hindrance, whereas simpler substitutions (e.g., -SMe) achieve moderate to high yields .

- Role of Catalysts : Potassium hydroxide (KOH) is commonly used to facilitate nucleophilic substitutions of pyrimidine chlorides with amines or thiols .

Key Observations :

- 4-Position: Methylpiperazine improves water solubility and CNS penetration, critical for receptor ligands (e.g., 5-HT7) . 6-Position: Aryl groups (e.g., 4-methoxyphenyl in 4b) increase steric bulk, enhancing anticancer activity by promoting apoptosis .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- logP and Solubility : Methylpiperazine lowers logP (increasing hydrophilicity), but bulky aryl groups (e.g., in 4b) counteract this effect, reducing solubility .

- Metabolic Stability : Methylthio derivatives show prolonged plasma stability compared to furyl analogs, likely due to resistance to oxidative metabolism .

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₄N₄S

- Molecular Weight : 238.32 g/mol

The presence of the methylpiperazine moiety is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that 4-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine exhibits potent antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 7.81 - 15.63 |

| Staphylococcus aureus | 15.63 - 31.25 |

| Pseudomonas aeruginosa | 15.63 - 31.25 |

The compound showed comparable or superior activity to standard antibiotics like amoxicillin, indicating its potential as a new antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this pyrimidine derivative has demonstrated antiviral activity. A study highlighted its efficacy against coronaviruses, particularly human coronavirus 229E (HCoV-229E). Compounds with a piperazine substituent exhibited selective antiviral effects, although the overall activity was moderate compared to other compounds in the same class.

Key Findings:

- Activity against HCoV-229E : Compounds featuring cyclopropylamino groups showed promising antiviral potency.

- Mechanism of Action : The antiviral mechanism may involve inhibition of viral replication processes, although detailed mechanisms remain to be elucidated .

Anticancer Properties

The anticancer potential of 4-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine has been explored in various cancer cell lines. The compound exhibited selective cytotoxicity against hematological cancers.

| Cancer Type | IC50 (μM) |

|---|---|

| Acute Lymphoblastic Leukemia | 5.0 |

| Chronic Myeloid Leukemia | 3.5 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms that require further investigation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Sirakanyan et al. reported that derivatives of thienopyrimidine, including the target compound, displayed significant antibacterial activity against multiple strains with MIC values indicating strong potential as therapeutic agents .

- Antiviral Screening : Research published in MDPI highlighted that compounds related to this pyrimidine scaffold exhibited selective efficacy against coronaviruses, emphasizing the need for further structural optimization to enhance antiviral properties .

- Cancer Cell Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that this compound could serve as a lead structure for developing novel anticancer therapies, particularly for hematological malignancies .

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine, and which key intermediates are involved?

The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. For example:

- Step 1: Introduction of the methylthio group at position 2 of pyrimidine using methylthiolating agents like sodium thiomethoxide under basic conditions.

- Step 2: Substitution at position 4 with 4-methylpiperazine via a Buchwald-Hartwig coupling or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Key intermediates include 2-(methylthio)-4-chloropyrimidine and 4-methylpiperazine. Purity is verified via HPLC and NMR spectroscopy .

Q. How is the structural characterization of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine performed?

- X-ray crystallography confirms the molecular geometry, including bond angles and dihedral angles between the pyrimidine ring and substituents .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments, such as the methylthio group (δ ~2.5 ppm for SCH₃) and piperazine protons (δ ~2.8–3.5 ppm) .

- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~279.1) .

Q. What are the common chemical reactions involving the methylthio and piperazine groups in this compound?

- Methylthio group: Susceptible to oxidation (e.g., with H₂O₂ or KMnO₄) to form sulfoxide or sulfone derivatives.

- Piperazine moiety: Can undergo alkylation, acylation, or serve as a hydrogen bond donor in coordination chemistry. Reaction conditions (pH, solvent) significantly influence selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine?

Discrepancies in NMR or MS data often arise from:

- Solvent effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.

- Tautomerism: Pyrimidine rings may exhibit keto-enol tautomerism, altering peak splitting patterns.

- Impurities: By-products from incomplete substitution (e.g., residual chlorine at position 4) require rigorous purification (column chromatography, recrystallization) . Methodology: Use 2D NMR (COSY, HSQC) and spiking experiments with authentic standards to confirm assignments .

Q. What strategies optimize reaction conditions to maximize yield and minimize by-products?

- Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in piperazine substitution .

- Solvent optimization: DMF or DMSO improves solubility of intermediates, while THF reduces side reactions.

- Temperature control: Gradual heating (60–80°C) minimizes decomposition.

- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can computational methods predict the biological targets of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine?

- Molecular docking: Simulate binding affinity to kinase domains (e.g., EGFR, CDK2) using software like AutoDock Vina. The methylthio group may occupy hydrophobic pockets, while the piperazine interacts with acidic residues .

- QSAR modeling: Correlate substituent electronic properties (Hammett constants) with activity data from analogous pyrimidines .

- ADMET prediction: Tools like SwissADME assess bioavailability and metabolic stability, guiding lead optimization .

Q. What experimental designs validate the compound’s role in enzyme inhibition studies?

- Kinase assays: Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Cellular uptake studies: Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation.

- Mutagenesis: Engineer kinase mutants (e.g., T790M in EGFR) to test binding specificity .

Contradictions and Challenges

Q. Why do solubility properties of this compound vary across studies, and how can this be addressed?

Discrepancies arise from:

- Polymorphism: Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility.

- pH-dependent solubility: The piperazine group (pKa ~8.5) increases solubility in acidic buffers. Solution: Characterize solid-state forms via PXRD and perform equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) .

Q. How do steric and electronic effects influence the reactivity of the pyrimidine core?

- Steric hindrance: Bulky substituents at positions 2 and 4 reduce electrophilicity at position 6, limiting further substitution.

- Electronic effects: Electron-withdrawing groups (e.g., methylthio) activate the pyrimidine ring for nucleophilic attack at position 4. Experimental validation: Compare reaction rates using Hammett plots with para-substituted derivatives .

Methodological Resources

- Spectral libraries: PubChem (CID: 17585580) provides reference NMR and MS data .

- Crystallographic data: CCDC deposition numbers for related structures (e.g., CCDC 940123) guide structural comparisons .

- Synthetic protocols: Optimized procedures for piperazine coupling in Journal of Medicinal Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.